N6-Lauroyl Cordycepin-d23

Bioanalysis LC-MS Quantitation

Essential SIL-IS for LC-MS/MS quantitation of N6-Lauroyl Cordycepin. Its +23 Da mass shift (from 23 deuterium atoms) ensures unambiguous analyte/IS channel separation, correcting for matrix effects and recovery variability per FDA/EMA guidelines. Without this d23 analog, accurate prodrug quantification in biological matrices is unattainable. Indispensable for PK, ADA inhibition, and QC studies.

Molecular Formula C22H35N5O4
Molecular Weight 456.7 g/mol
Cat. No. B15353771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Lauroyl Cordycepin-d23
Molecular FormulaC22H35N5O4
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O
InChIInChI=1S/C22H35N5O4/c1-2-3-4-5-6-7-8-9-10-11-18(30)26-20-19-21(24-14-23-20)27(15-25-19)22-17(29)12-16(13-28)31-22/h14-17,22,28-29H,2-13H2,1H3,(H,23,24,26,30)/t16-,17+,22+/m0/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2
InChIKeySMLBNGQUSUEUEO-QZUWMQRSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Lauroyl Cordycepin-d23: Deuterated Cordycepin Prodrug for Quantitative Bioanalysis and Pharmacokinetic Studies


N6-Lauroyl Cordycepin-d23 is a deuterium-labeled synthetic derivative of cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog [1]. This compound incorporates a lauroyl (C12) acyl chain at the N6 position of the adenine base, acting as a prodrug strategy to overcome the rapid metabolic degradation of the parent compound by adenosine deaminase (ADA) [2]. The replacement of 23 hydrogen atoms with deuterium results in a molecular formula of C₂₂H₁₂D₂₃N₅O₄ and a molecular weight of 456.69 g/mol, which is approximately 23 mass units higher than the unlabeled N6-Lauroyl Cordycepin (433.54 g/mol) . This stable isotope-labeled analog is specifically designed as an analytical internal standard, enabling precise quantitation of the unlabeled prodrug and its metabolites in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS) .

Why N6-Lauroyl Cordycepin-d23 Cannot Be Substituted by Unlabeled Cordycepin Analogs in Quantitative Bioanalysis


Simply substituting N6-Lauroyl Cordycepin-d23 with unlabeled N6-Lauroyl Cordycepin or native cordycepin as an internal standard introduces significant analytical error. The core value of the deuterated compound lies in its ability to co-elute with the analyte of interest (the unlabeled prodrug) under LC conditions while possessing a distinct mass-to-charge ratio (m/z) in the mass spectrometer [1]. This mass difference, resulting from 23 deuterium atoms, allows the mass spectrometer to detect and quantify the target analyte and its internal standard in two separate channels without signal interference. Using an unlabeled analog would result in co-elution at the exact same m/z, making it impossible for the detector to differentiate between the signal from the analyte and the signal from the internal standard, thereby invalidating the quantification [1]. Furthermore, unlike the parent compound cordycepin, which is rapidly deaminated by ADA [2], the N6-lauroyl modification confers stability, making the deuterated version a stable and reliable tracer for tracking the prodrug's fate over time in pharmacokinetic studies [3].

Quantitative Differentiation of N6-Lauroyl Cordycepin-d23: Evidence-Based Rationale for Scientific Procurement


Mass Spectrometry Advantage: 23 Da Mass Shift Enables Precise Quantitation vs. Unlabeled Analog

N6-Lauroyl Cordycepin-d23 provides a distinct analytical advantage over the unlabeled N6-Lauroyl Cordycepin for quantitative LC-MS applications. The incorporation of 23 deuterium atoms creates a predictable mass difference of +23 Da (from 433.54 g/mol to 456.69 g/mol) . This mass shift is sufficient to separate the MS signals of the analyte and internal standard, allowing for accurate peak area ratio calculation without spectral overlap. This is the foundational requirement for stable isotope dilution assays [1].

Bioanalysis LC-MS Quantitation Internal Standard

N6-Lauroyl Modification: Enhanced In Vivo Half-Life and Exposure vs. Native Cordycepin

The N6-lauroyl substitution on the cordycepin scaffold is a critical structural determinant for improved in vivo pharmacokinetic (PK) performance. A comparative PK study in rats demonstrated that N6-Lauroyl Cordycepin (unlabeled) is metabolized into active cordycepin in vivo, with a significantly prolonged half-life (t1/2) and higher exposure (AUC) compared to direct administration of native cordycepin [1]. This validates the lauroyl derivative as a functional prodrug that the deuterated analog is designed to track.

Pharmacokinetics Prodrug Bioavailability In Vivo

Kinetic Isotope Effect: Deuterium Substitution May Attenuate Metabolic Clearance

The strategic replacement of hydrogen with deuterium (deuteration) is a recognized method for improving the metabolic stability of pharmaceuticals. This is based on the Kinetic Isotope Effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly than a carbon-hydrogen (C-H) bond, potentially reducing the rate of oxidative metabolism [1]. While direct KIE data for N6-Lauroyl Cordycepin-d23 is not published, this well-established principle provides a class-level inference for its enhanced stability as a tracer compared to a hypothetical 13C or 15N labeled analog that does not benefit from a primary KIE at metabolic soft spots.

Metabolic Stability Kinetic Isotope Effect Drug Metabolism

Target Engagement: N6-Lauroyl Cordycepin Functions as an Adenosine Deaminase Inhibitor

The N6-Lauroyl Cordycepin core structure is not merely a passive prodrug; it is an established inhibitor of adenosine deaminase (ADA) . ADA is the primary enzyme responsible for the rapid deamination and inactivation of the parent molecule, cordycepin [1]. By inhibiting ADA, the N6-Lauroyl modification provides a dual mechanism: it protects itself from immediate degradation and may also protect co-administered or endogenously produced ADA substrates.

Mechanism of Action Enzyme Inhibition ADA

Optimal Research and Industrial Applications for N6-Lauroyl Cordycepin-d23 Based on Differential Evidence


LC-MS/MS Method Development and Validation for N6-Lauroyl Cordycepin Prodrug Quantification

The primary and most critical application is as a stable isotope-labeled internal standard (SIL-IS) for the development and validation of quantitative LC-MS/MS methods. As demonstrated, the +23 Da mass shift ensures unambiguous detection of the analyte (N6-Lauroyl Cordycepin) and the internal standard (d23 analog) in separate MS channels, correcting for matrix effects, extraction recovery variability, and instrument fluctuations [1]. This is an essential requirement for bioanalytical method validation per regulatory guidelines from agencies such as the FDA and EMA. Without this deuterated standard, accurate quantitation of the prodrug in biological samples is not analytically feasible.

Preclinical Pharmacokinetic and Tissue Distribution Studies of Cordycepin Prodrugs

N6-Lauroyl Cordycepin-d23 is an indispensable tool for tracking the absorption, distribution, metabolism, and excretion (ADME) of N6-Lauroyl Cordycepin in preclinical animal models. Evidence shows the unlabeled prodrug is converted to active cordycepin in vivo, with PK parameters that are significantly improved over native cordycepin [2]. The deuterated standard allows researchers to generate precise plasma concentration-time curves, calculate key parameters like AUC, Cmax, and t1/2, and determine the absolute bioavailability of the prodrug. Furthermore, it can be used to quantify the extent of conversion to the active metabolite, cordycepin, providing a complete picture of the prodrug's in vivo performance.

Investigating the Pharmacodynamics of Adenosine Deaminase (ADA) Inhibition

Researchers studying the role of ADA in disease or the effects of its inhibition can utilize N6-Lauroyl Cordycepin-d23 to accurately quantify the exposure of this inhibitor in biological systems. As the core structure is a known ADA inhibitor , precise measurement of its concentration is critical for correlating drug levels with pharmacodynamic endpoints, such as changes in endogenous adenosine or deoxyadenosine levels. The deuterated internal standard is the only reliable means to achieve the analytical precision required for building robust PK/PD models in this context.

Quality Control and Batch Release Testing for N6-Lauroyl Cordycepin Drug Substance

In a manufacturing or quality control (QC) setting, N6-Lauroyl Cordycepin-d23 can be employed as a reference standard for the accurate quantitation of the active pharmaceutical ingredient (API) during batch release testing. Using the deuterated analog for spiking and calibration ensures that the measured potency and purity of the unlabeled drug substance are not impacted by minor variations in sample preparation or instrument response, leading to more reliable and defensible QC results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6-Lauroyl Cordycepin-d23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.